molecular formula C8H9NO2S B8397249 2-methanesulfinylbenzamide

2-methanesulfinylbenzamide

Cat. No.: B8397249
M. Wt: 183.23 g/mol
InChI Key: IPNCCSOWAWOQAL-UHFFFAOYSA-N
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Description

2-Methanesulfinylbenzamide is a chemical compound of interest in organic synthesis and medicinal chemistry research. It belongs to the class of sulfoxides, which are recognized as versatile synthetic intermediates, particularly in stereocontrol chemistry . These compounds are key building blocks for creating chemically and biologically significant molecules . The synthesis of this compound can be achieved through the selective oxidation of the corresponding sulfide, 2-(methylthio)benzamide, using sodium hypochlorite (NaOCl) with 2,2,6,6-tetramethylpiperidyl-1-oxy (TEMPO) as a catalyst . In the solid state, its crystal structure is stabilized by intermolecular N—H⋯O hydrogen bonds, forming a characteristic lamellar framework . Researchers utilize benzamide derivatives as core scaffolds in various applications, including the development of novel analgesics targeting non-opioid receptors like MrgX1 for chronic pain , and the synthesis of new compounds for evaluating antioxidant and antibacterial activities . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C8H9NO2S

Molecular Weight

183.23 g/mol

IUPAC Name

2-methylsulfinylbenzamide

InChI

InChI=1S/C8H9NO2S/c1-12(11)7-5-3-2-4-6(7)8(9)10/h2-5H,1H3,(H2,9,10)

InChI Key

IPNCCSOWAWOQAL-UHFFFAOYSA-N

Canonical SMILES

CS(=O)C1=CC=CC=C1C(=O)N

Origin of Product

United States

Preparation Methods

Reaction Conditions and Reagents

The most widely documented synthesis begins with 2-(methylsulfanyl)benzamide as the precursor. The sulfide is oxidized to the sulfoxide using NaOCl in a dichloromethane (CH2_2Cl2_2)/aqueous NaHCO3_3 biphasic system. Key components include:

  • TEMPO (0.01 mmol, 1 mol%): A nitroxyl radical catalyst that facilitates selective oxidation.

  • Bu4_4NBr (0.05 mmol): A phase-transfer catalyst enhancing interfacial reactivity.

  • NaOCl (1.25 mmol): The primary oxidant, added dropwise at 273 K to minimize overoxidation.

The reaction proceeds at 0°C for 1 hour, followed by 30 minutes at room temperature, yielding 2-methanesulfinylbenzamide in 87% after silica gel chromatography.

Table 1: Optimization of Oxidation Conditions

ParameterOptimal ValueEffect on Yield
Temperature273 K → 298 KPrevents overoxidation; maximizes selectivity
NaOCl Stoichiometry1.25 equivBalances conversion and side reactions
Catalyst Loading1 mol% TEMPOEnsures efficient radical cycling
Solvent SystemCH2_2Cl2_2/H2_2OFacilitates biphasic reaction kinetics

Mechanistic Insights

The oxidation mechanism involves TEMPO-mediated radical cycling (Scheme 1):

  • Initiation : TEMPO reacts with NaOCl to generate an oxoammonium ion (TEMPO+^+), the active oxidant.

  • Sulfide Oxidation : The sulfanyl group (-S-) is oxidized to sulfoxide (-SO-) via two successive single-electron transfers.

  • Catalyst Regeneration : Bu4_4NBr stabilizes hypochlorite ions (OCl^-) at the interface, enabling TEMPO+^+ regeneration.

The biphasic system minimizes side reactions, such as overoxidation to sulfone, by controlling the availability of OCl^-.

Workup and Characterization

Post-reaction workup includes:

  • Phase Separation : The organic layer is washed with brine and dried over Na2_2SO4_4.

  • Chromatography : Ethyl acetate/hexane eluent removes unreacted starting material.

  • Crystallization : Vapor diffusion of hexane into an ethyl acetate solution yields colorless crystals.

Spectroscopic Data :

  • 1^1H NMR (400 MHz, CD3_3OD): δ 8.20–8.18 (m, 1H), 7.92–7.89 (m, 1H), 7.85–7.81 (m, 1H), 7.66–7.62 (m, 1H), 2.89 (s, 3H).

  • 13^{13}C NMR (400 MHz, CD3_3OD): δ 168.9 (C=O), 147.1 (C-SO), 132.4–123.4 (aromatic carbons), 43.7 (CH3_3-SO).

Alternative Synthetic Approaches and Considerations

Role of Sodium Hypochlorite Pentahydrate (NaOCl·5H2_22O)

Recent studies highlight NaOCl·5H2_2O as a stable oxidant source. Its crystalline structure ensures controlled release of OCl^-, reducing side reactions. In comparative trials, NaOCl·5H2_2O achieved similar yields to aqueous NaOCl but with improved reproducibility.

Solvent and Catalyst Screening

  • Solvent Effects : Polar aprotic solvents (e.g., CH2_2Cl2_2) enhance sulfoxide stability, while protic solvents (e.g., MeOH) promote overoxidation.

  • Quaternary Ammonium Salts : Bu4_4NBr outperforms Bu4_4NHSO4_4 or Bu4_4NCl in stabilizing the reactive interface .

Chemical Reactions Analysis

Types of Reactions: 2-Methanesulfinylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Properties and Mechanism of Action

Chemical Structure and Properties

  • Molecular Formula : C₈H₉NO₂S
  • Molecular Weight : 183.228 g/mol

The compound features a sulfoxide functional group, which is known for its ability to participate in various chemical reactions, including oxidation and substitution. The sulfoxide group allows for hydrogen bonding interactions with biological targets, influencing enzyme activity and cellular pathways such as proliferation and apoptosis.

Organic Synthesis

2-Methanesulfinylbenzamide serves as a reagent in organic synthesis, particularly for introducing sulfoxide functionalities into other molecules. Its unique structure makes it a valuable building block in the synthesis of more complex compounds.

Biological Activities

Research has highlighted the potential biological activities of this compound:

  • Antimicrobial Properties : Studies indicate that this compound exhibits antimicrobial effects, making it a candidate for developing new antibacterial agents.
  • Anticancer Activity : Preliminary investigations suggest that this compound may possess anticancer properties. It has been tested against various cancer cell lines, showing promising cytotoxic effects .

Medicinal Chemistry

The compound is being explored for its therapeutic potential in treating chronic pain through its interaction with specific receptors. Similar compounds have been identified as allosteric modulators for the Mas-related G-protein coupled receptor (MrgX1), which is a target for non-opioid pain relief strategies . The structure-activity relationship studies have led to the identification of derivatives with enhanced potency and stability.

Case Study 1: Anticancer Evaluation

A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated an IC50 value of approximately 1.98 µg/mL, suggesting significant potency against cancer cells. This positions the compound as a potential candidate for further development in cancer therapeutics.

Case Study 2: Allosteric Modulation

Research focused on the development of 2-sulfonamidebenzamides as allosteric modulators of MrgX1 demonstrated that modifications to the benzamide structure could enhance receptor affinity and efficacy. The iterative medicinal chemistry approach resulted in compounds exhibiting up to an eight-fold increase in potency compared to initial candidates .

Mechanism of Action

The mechanism of action of 2-methanesulfinylbenzamide involves its interaction with specific molecular targets. The sulfoxide group can form hydrogen bonds and interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, influencing biological processes such as cell proliferation, apoptosis, and signal transduction .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The sulfinyl group in 2-methanesulfinylbenzamide distinguishes it from structurally related sulfur-containing benzamide derivatives. Key comparisons include:

Compound Functional Groups Key Structural Features Applications References
This compound Benzamide, sulfinyl (S=O) Lamellar framework via N–H⋯O bonds; dihedral angle: 25.6° between benzene and amide groups Under investigation (e.g., drug design)
2-Methyl-N-phenylbenzenesulfonamide Sulfonamide (SO₂NH) Sulfonyl group enhances acidity and hydrogen-bond acceptor capacity Chemical intermediates, agrochemicals
Metsulfuron-methyl ester Sulfonylurea, triazine Herbicidal activity via acetolactate synthase inhibition Herbicide (e.g., weed control)
2-Phenylbenzimidazole-5-sulfonic acid Sulfonic acid (SO₃H), benzimidazole Strong acidity (pKa ~1.5); UV absorption at 300–320 nm UV filter in sunscreens (e.g., Ensulizole)

Physicochemical Properties

  • Polarity and Solubility : The sulfinyl group in this compound confers moderate polarity, enhancing solubility in polar aprotic solvents (e.g., DMSO). In contrast, sulfonic acids exhibit high water solubility due to their ionic character .
  • Hydrogen-Bonding Capacity : this compound forms robust N–H⋯O networks, while sulfonamides engage in weaker hydrogen bonds due to the electron-withdrawing sulfonyl group .

Q & A

Q. What are the recommended synthetic routes for 2-methanesulfinylbenzamide, and how can reaction conditions be optimized for yield?

The synthesis of this compound typically involves the selective oxidation of 2-(methylthio)benzamide. A validated method uses TEMPO (2,2,6,6-tetramethylpiperidyl-1-oxy) as a catalyst in a biphasic system (CH₂Cl₂/aqueous NaHCO₃) with NaOCl as the oxidizing agent at 273 K. Key optimizations include:

  • Catalyst loading : 1 mol% TEMPO improves selectivity for sulfoxide over sulfone byproducts .
  • Temperature control : Maintaining 273 K during NaOCl addition minimizes overoxidation .
  • Workup : Purification via silica gel chromatography (ethyl acetate/hexane eluent) achieves >85% yield .

Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the sulfinyl group (δ ~2.89 ppm for CH₃SO) and amide functionality (δ ~168.9 ppm for carbonyl) .
  • Single-crystal X-ray diffraction : Resolves dihedral angles (e.g., 25.6° between phenyl and amide groups) and hydrogen-bonding networks (N–H⋯O interactions) critical for crystal packing .
  • Chromatography : HPLC or TLC monitors reaction progress and purity, with retention times validated against standards .

Q. How should researchers handle safety protocols when working with this compound in laboratory settings?

  • Personal protective equipment (PPE) : Wear gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Waste disposal : Segregate organic waste and coordinate with certified hazardous waste management services to prevent environmental contamination .

Advanced Research Questions

Q. How do different catalytic systems influence the stereoselective oxidation of 2-(methylthio)benzamide to this compound?

Comparative studies show:

  • TEMPO/NaOCl : Achieves high sulfoxide selectivity (87% yield) under mild conditions but requires precise stoichiometric control of NaOCl to avoid sulfone formation .
  • Metal-based catalysts : Vanadium or titanium complexes (e.g., Huang et al., 2006) enable enantioselective oxidation but suffer from scalability issues and metal contamination .
  • Biocatalytic approaches : Enzymes like chloroperoxidase offer green chemistry alternatives but face limitations in substrate scope and reaction rates .

Q. What strategies resolve contradictions in reported biological activities of sulfoxide-containing benzamides?

  • Dose-response studies : Re-evaluate enzyme inhibition (e.g., proton pump inhibitors) across concentration gradients to identify non-linear effects .
  • Structural analogs : Compare bioactivity of this compound with derivatives (e.g., 4-sulfamoyl variants) to isolate pharmacophore contributions .
  • Assay standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and positive controls to minimize inter-lab variability .

Q. How can computational modeling predict the intermolecular interactions of this compound in crystal packing?

  • DFT calculations : Model hydrogen-bonding motifs (N–H⋯O) and van der Waals interactions to replicate observed lamellar frameworks .
  • Molecular dynamics (MD) : Simulate solvent effects (e.g., ethyl acetate/hexane) during crystallization to optimize crystal growth conditions .

Q. What methodologies address challenges in isolating this compound from byproducts during purification?

  • Gradient elution chromatography : Adjust ethyl acetate/hexane ratios to separate sulfoxide (polar) from sulfone (less polar) byproducts .
  • Recrystallization : Use vapor diffusion (hexane into ethyl acetate) to obtain high-purity single crystals for structural studies .
  • Mass spectrometry : Detect trace impurities (<0.1%) via high-resolution LC-MS to validate synthetic protocols .

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